molecular formula C36H66O2 B098550 Stearyl linolenate CAS No. 17673-60-8

Stearyl linolenate

Cat. No.: B098550
CAS No.: 17673-60-8
M. Wt: 530.9 g/mol
InChI Key: QQRQYDIHHZSQOG-HLMRNWPHSA-N
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Description

Stearyl linolenate is a chemical compound that belongs to the class of fatty acid esters. It is derived from octadecatrienoic acid, which is a polyunsaturated fatty acid. This compound is characterized by the presence of three double bonds in the cis configuration, making it an unsaturated ester. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearyl linolenate typically involves the esterification of octadecatrienoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Stearyl linolenate undergoes several types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Primary alcohols.

    Substitution: Various esters, amides, and other functionalized derivatives.

Scientific Research Applications

Stearyl linolenate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of Stearyl linolenate involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes. Additionally, its antioxidant properties can help protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Octadecyl (9Z,12Z)-9,12-octadecadienoate: A similar ester with two double bonds, used in similar applications but with different chemical properties.

    Octadecyl (9Z)-9-octadecenoate: An ester with a single double bond, often used as a surfactant and emulsifier.

    Octadecyl stearate: A saturated ester with no double bonds, commonly used in cosmetics and personal care products.

Uniqueness

Stearyl linolenate is unique due to its three cis-configured double bonds, which confer distinct chemical and physical properties. These properties make it particularly valuable in research focused on unsaturated fatty acid derivatives and their biological effects.

Properties

IUPAC Name

octadecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20H,3-5,7,9-11,13,15-17,19,21-35H2,1-2H3/b8-6-,14-12-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRQYDIHHZSQOG-HLMRNWPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236881
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-60-8
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXT1Z5GAM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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